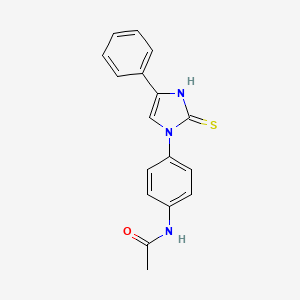N-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)acetamide
CAS No.:
Cat. No.: VC14523871
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15N3OS |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | N-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)20-11-16(19-17(20)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | ZCUQXYLNTJAWPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound belongs to the imidazole-2-thione class, featuring a bicyclic structure with a phenyl-acetamide substituent. Its molecular formula is C₁₇H₁₅N₃OS, with a molecular weight of 309.4 g/mol. Key structural elements include:
-
A 1H-imidazole-2-thione core providing π-π stacking and hydrogen-bonding capabilities.
-
A 4-phenyl group enhancing lipophilicity and membrane permeability.
-
An N-acetamide moiety contributing to solubility and target affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |
| Topological Polar SA | 97.6 Ų |
| Hydrogen Bond Donors | 2 |
Synthesis and Characterization
Synthesis involves a multi-step protocol:
-
Imidazole Ring Formation: Reacting 1-(4-aminophenyl)ethan-1-one with α-haloketones in propan-2-ol/water yields 2-((4-acetylphenyl)amino)-1-arylethan-1-ones .
-
Thioxo Functionalization: Treatment with potassium thiocyanate in acetic acid introduces the thione group at position 2 of the imidazole ring .
-
N-Acetylation: Final reaction with acetyl chloride forms the acetamide substituent.
Structural validation employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry. Distinctive NMR signals include:
Biological Activity and Mechanistic Insights
Bcl-B Inhibition and Apoptosis Modulation
The compound exhibits Bcl-B protein inhibition, a mechanism critical for circumventing apoptosis resistance in cancer cells. Bcl-B, an anti-apoptotic Bcl-2 family member, stabilizes mitochondrial membranes; its inhibition promotes cytochrome c release and caspase activation.
Table 2: Cytotoxicity of Analogous Imidazole Derivatives
| Compound | EC₅₀ (µM) PPC-1 | EC₅₀ (µM) U-87 |
|---|---|---|
| 9 | 12.4 | 3.1 |
| 14 | 18.7 | 8.9 |
| 22 | 47.2 | 22.5 |
Note: Data derived from structurally related S-alkylated imidazole-2-thiones.
Anticancer Activity in 3D Models
Research Implications and Future Directions
Structure-Activity Relationship (SAR) Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume